7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one
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Overview
Description
7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and have been extensively studied for their therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylthiourea with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, leading to altered cellular processes. Additionally, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia.
Fluphenazine: Used as an antipsychotic medication.
Uniqueness
7-Chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
89193-74-8 |
---|---|
Molecular Formula |
C18H14ClNOS |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
7-chloro-2-phenyl-1,2,3,10-tetrahydrophenothiazin-4-one |
InChI |
InChI=1S/C18H14ClNOS/c19-13-6-7-14-17(10-13)22-18-15(20-14)8-12(9-16(18)21)11-4-2-1-3-5-11/h1-7,10,12,20H,8-9H2 |
InChI Key |
MBZKWTIRQYBDQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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